(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that features multiple functional groups, including pyrazole, thiophene, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the nitro group via nitration reactions.
- Synthesis of the indazole core through condensation reactions.
- Coupling of the thiophene moieties using cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions.
- Oxidizing agents like potassium permanganate for oxidation reactions.
- Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its diverse functional groups. It could be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure may also make it useful in the design of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
- Binding to enzyme active sites and inhibiting their activity.
- Interacting with receptors to modulate signaling pathways.
- Acting as a ligand for metal ions in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE include other pyrazole, thiophene, and indazole derivatives. These compounds may share similar chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H23N5O3S2 |
---|---|
Molecular Weight |
481.6g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-5-methyl-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C23H23N5O3S2/c1-3-26-13-18(28(30)31)21(24-26)23(29)27-22(19-7-5-9-33-19)17-11-14(2)10-15(20(17)25-27)12-16-6-4-8-32-16/h4-9,12-14,17,22H,3,10-11H2,1-2H3/b15-12+ |
InChI Key |
ZIIBGJLLXHGQHL-NTCAYCPXSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CC(CC(=CC4=CC=CS4)C3=N2)C)C5=CC=CS5)[N+](=O)[O-] |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CC(C/C(=C\C4=CC=CS4)/C3=N2)C)C5=CC=CS5)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CC(CC(=CC4=CC=CS4)C3=N2)C)C5=CC=CS5)[N+](=O)[O-] |
Origin of Product |
United States |
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